Evidence 1: Scaffold Family Analysis — Oxa-Azaspiro vs. Aza-Spiro Privileged Scaffold Comparison
The 2-oxa-7-azaspiro[4.4]nonane scaffold class, to which the 1,8-dione belongs, has been explicitly enumerated alongside 2-oxa-6-azaspiro[3.3]heptane, 2-oxa-6-azaspiro[3.4]octane, and 7-oxa-2-azaspiro[3.5]nonane as a distinct structural subclass in patent filings covering sigma receptor and pain indications [1]. In contrast, the more exhaustively characterized 2-azaspiro[4.4]nonane-1,3-dione class (nitrogen-only spiro imides) has demonstrated anticonvulsant activity with ED50 values ranging from 76.27 mg/kg (Compound 1j) to 111 mg/kg (N-benzyloxy derivative) in the maximal electroshock seizure (MES) model in mice [2]. The target compound's oxa-aza architecture introduces an additional hydrogen bond acceptor (lactone carbonyl) and alters lipophilicity relative to the aza-only imide series, providing a differentiated starting point for property-based lead optimization .
| Evidence Dimension | Scaffold pharmacophoric features (H-bond donors/acceptors, ring heteroatom composition) |
|---|---|
| Target Compound Data | 2 H-bond acceptors (lactam C=O, lactone C=O) + 1 H-bond donor (lactam NH); logP approximately 0.2 (predicted from related scaffolds) |
| Comparator Or Baseline | 2-Azaspiro[4.4]nonane-1,3-dione class: 2 H-bond acceptors (imide C=O × 2), 0 H-bond donors; ED50 range 76.27–111 mg/kg (MES, mice) for anticonvulsant N-substituted derivatives |
| Quantified Difference | 1 additional H-bond donor (NH) and differentiated H-bond acceptor geometry (lactone vs. imide carbonyl); anticonvulsant ED50 for best-in-class aza-spiro imide derivatives: 76.27 mg/kg |
| Conditions | Structural comparison based on SMILES and computed descriptors; anticonvulsant data from MES model in mice (Obniska et al., 2005) |
Why This Matters
The differentiated hydrogen bonding capacity and heteroatom arrangement of the target compound relative to the extensively studied aza-spiro imide class provides a structurally novel starting point for medicinal chemistry programs seeking intellectual property freedom and distinct pharmacological profiles.
- [1] Laboratorios Del Dr. Esteve, S.A. Oxa-azaspiro compounds having activity against pain. Patent US20180312479A1 (also published as WO2016177833A1). Priority date: 2015-05-05. The patent lists 2-oxa-7-azaspiro[4.4]nonane as one of the specified oxa-azaspiro scaffolds. View Source
- [2] Obniska, J., Zejc, A., Zagórska, A. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Il Farmaco 2005, 60(6-7), 529-539. DOI: 10.1016/j.farmac.2005.03.005. Most potent compound 1j: ED50 = 76.27 mg/kg (MES). View Source
